2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of chemical motifs. Let’s break it down:
-
Structure: : The compound consists of three key components:
- A 1,3,4-thiadiazole ring (the triazole part).
- A benzodioxole ring (the benzodioxol part).
- An acetamide group (the acetamide part).
-
Function: : It exhibits diverse biological activities, making it an intriguing subject for research.
Preparation Methods
Synthetic Routes:
-
Benzoylation and Fries Rearrangement
- Start with substituted phenols (e.g., 4-methylphenol).
- Benzoylate them under low temperature conditions.
- Perform Fries rearrangement using anhydrous aluminum chloride as a catalyst.
- This yields hydroxy benzophenones, a precursor for our compound .
-
Thiadiazole Synthesis
- Combine the benzophenone precursor with thiosemicarbazide.
- Cyclize to form the 1,3,4-thiadiazole ring.
- Introduce the benzodioxole moiety to obtain our target compound.
Industrial Production:
- Industrial-scale synthesis typically involves optimized versions of the above routes.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions
Common Reagents: Thionyl chloride, aluminum chloride, and various reducing agents.
Major Products: Diverse derivatives with altered properties.
Scientific Research Applications
Mechanism of Action
Targets: Molecular targets vary based on specific derivatives.
Pathways: Interference with cellular processes (e.g., cell cycle, apoptosis).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related 1,3,4-thiadiazoles.
Properties
Molecular Formula |
C18H17N5O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-11-2-4-12(5-3-11)17-21-22-18(23(17)19)27-9-16(24)20-13-6-7-14-15(8-13)26-10-25-14/h2-8H,9-10,19H2,1H3,(H,20,24) |
InChI Key |
GESICMIHZAHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.